- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivatives, Journal of Molecular Structure, 2017, 1130, 463-471

Cas no 939-70-8 (2-Acetylbenzimidazole)

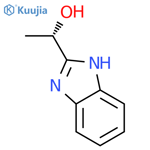

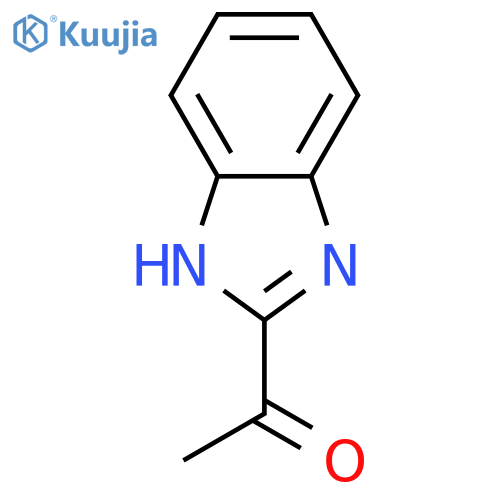

2-Acetylbenzimidazole structure

Nome do Produto:2-Acetylbenzimidazole

2-Acetylbenzimidazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(1H-Benzo[d]imidazol-2-yl)ethanone

- 1-(1H-Benzoimidazol-2-yl)ethanone

- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE

- 2-Acetylbenzimidazole

- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)

- 1-(1H-benzimidazol-2-yl)ethanone

- 2-acetyl benzimidazole

- Ethanone, 1-(1H-benzimidazol-2-yl)-

- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One

- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone

- PubChem9409

- 2-acetylbenzoimidazole

- PubChem7586

- Fuberidazole metabolite

- zlchem 1105

- 2-acetylbenzo[d]imidazole

- M11 2-Acetylbenzimidazole

- 2-Acetyl-1H

- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)

- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)

- 1-(1H-Benzimidazol-2-yl)ethan-1-one

- 2-Acetyl-1H-benzimidazole

- 2-Benzimidazolyl methyl ketone

- 12P-660

- CS-W023047

- UYFMRVDIXXOWLR-UHFFFAOYSA-N

- AKOS000275482

- Q-101101

- EN300-13259

- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11

- STK803098

- EU-0063375

- NS00067465

- DTXSID90239867

- 939-70-8

- I10097

- ALBB-020352

- MFCD00159994

- 2-acetylbenzimidazole, AldrichCPR

- SY081619

- SCHEMBL1132610

- AE-848/01427028

- Z90124730

- F2101-0111

- DB-057456

- 1-(1H-1,3-benzodiazol-2-yl)ethanone

- DB-020321

-

- MDL: MFCD00159994

- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)

- Chave InChI: UYFMRVDIXXOWLR-UHFFFAOYSA-N

- SMILES: O=C(C)C1NC2C(=CC=CC=2)N=1

Propriedades Computadas

- Massa Exacta: 160.06400

- Massa monoisotópica: 160.064

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 193

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 45.8

- Carga de Superfície: 0

- Contagem de Tautomeros: 7

- XLogP3: 1.3

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.265

- Ponto de ebulição: 347.4°C at 760 mmHg

- Ponto de Flash: 167.988 °C

- Índice de Refracção: 1.658

- PSA: 45.75000

- LogP: 1.76550

- Solubilidade: Not determined

2-Acetylbenzimidazole Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:Sealed in dry,Room Temperature

2-Acetylbenzimidazole Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetylbenzimidazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 100mg |

¥85.0 | 2022-04-28 | |

| eNovation Chemicals LLC | K15666-2g |

1-(1H-benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 97% | 2g |

$490 | 2024-05-24 | |

| Enamine | EN300-13259-0.05g |

1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 0.05g |

$19.0 | 2023-04-28 | |

| abcr | AB216134-5 g |

1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |

939-70-8 | 95% | 5g |

€377.10 | 2023-02-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 1g |

¥199.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |

2-Acetylbenzimidazole |

939-70-8 | 96% | 200mg |

137.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |

2-Acetylbenzimidazole |

939-70-8 | 96% | 5g |

1639.0CNY | 2021-07-12 | |

| Ambeed | A307673-5g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 5g |

$98.0 | 2025-03-18 | |

| Alichem | A069004443-100g |

1-(1H-Benzo[d]imidazol-2-yl)ethanone |

939-70-8 | 96% | 100g |

$1603.80 | 2023-08-31 | |

| Apollo Scientific | OR32334-1g |

1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |

939-70-8 | 95% | 1g |

£62.00 | 2025-02-20 |

2-Acetylbenzimidazole Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium dichromate Solvents: Acetic acid

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux

Referência

- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivatives, International Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C

Referência

- Process for producing thiabendazole, China, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C

Referência

- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat K, Bioorganic & Medicinal Chemistry, 2018, 26(1), 8-16

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

Referência

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Aluminum chloride ; 2 h, reflux

Referência

- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivatives, Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Aluminum chloride ; 2 h, reflux

Referência

- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives", Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referência

- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediate, Tetrahedron Letters, 2005, 46(30), 5081-5084

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt

Referência

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex, ARKIVOC (Gainesville, 2009, (13), 324-341

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C

Referência

- Process for preparation of thiabendazole, China, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C

Referência

- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt

Referência

- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions, Indian Journal of Chemistry, 2003, (12), 3128-3130

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C

Referência

- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres, Catalysts, 2023, 13(1),

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C

Referência

- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivatives, Linchan Huaxue Yu Gongye, 2016, 36(3), 81-87

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water

1.2 -

1.2 -

Referência

- Preparation method of benzimidazolone, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux

Referência

- Synthesis of thiabendazole, Huaxue Shiji, 2016, 38(12), 1235-1238

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt

Referência

- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+, Journal of Molecular Structure, 2020, 1204,

Synthetic Routes 18

Condições de reacção

Referência

- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C

Referência

- Method for preparing thiabendazole, China, , ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C

Referência

- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2, Journal of Chemistry, 2017, 8647419,

2-Acetylbenzimidazole Raw materials

- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Acetamide, N-(iminophenylmethyl)-

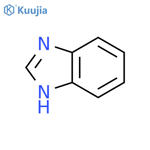

- Benzimidazole

- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

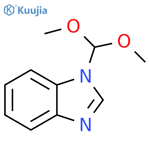

- 1H-Benzimidazole, 1-(dimethoxymethyl)-

2-Acetylbenzimidazole Preparation Products

2-Acetylbenzimidazole Literatura Relacionada

-

Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310

-

2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633

-

3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200

-

4. Index pages

-

5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588

939-70-8 (2-Acetylbenzimidazole) Produtos relacionados

- 18773-95-0(2-Acetylbenzimidazole)

- 1850895-78-1(1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol)

- 1806383-05-0(2-Bromo-3-(2-carboxyethyl)benzoic acid)

- 1932242-22-2(rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine)

- 2034242-00-5(KINYBERSYYWRRB-UHFFFAOYSA-N)

- 1052628-71-3(N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide)

- 1517816-16-8(2-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine)

- 35714-27-3(6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one)

- 2229609-26-9(tert-butyl N-{2-amino-1-3-(methylsulfanyl)phenylethyl}carbamate)

- 2172345-36-5(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy-N-methylpropanamido}-2-methylpropanoic acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-70-8)2-Acetylbenzimidazole

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:939-70-8)2-Acetylbenzimidazole

Pureza:99%

Quantidade:25g

Preço ($):400.0